molecular formula C16H14ClFN4O B10991874 N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10991874
M. Wt: 332.76 g/mol
InChI Key: KKJNCILLEWIILE-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule characterized by a chloro-fluorophenyl group linked via a butanamide chain to a [1,2,4]triazolo[4,3-a]pyridine heterocycle. The butanamide linker likely enhances solubility compared to shorter alkyl chains.

Properties

Molecular Formula

C16H14ClFN4O

Molecular Weight

332.76 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H14ClFN4O/c17-12-10-11(7-8-13(12)18)19-16(23)6-3-5-15-21-20-14-4-1-2-9-22(14)15/h1-2,4,7-10H,3,5-6H2,(H,19,23)

InChI Key

KKJNCILLEWIILE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives under acidic or basic conditions.

    Substitution on the Phenyl Ring:

    Amide Bond Formation: The final step involves coupling the substituted phenyl ring with the triazolopyridine core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Phenyl derivatives with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory diseases.

    Biology: The compound could be used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: Its unique structure might be explored for the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Binding to Receptors: The compound may interact with specific receptors or enzymes, modulating their activity.

    Pathway Modulation: It could influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Pyridine Derivatives

  • N-[3-(Methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide ():
    • Structural Differences : Contains dual triazolo-pyridine groups and a methylsulfanyl substituent, unlike the target compound’s single triazolo-pyridine and chloro-fluorophenyl group.
    • Molecular Weight : 409.51 g/mol (vs. ~340.76 g/mol for the target), indicating increased bulk due to additional heterocycles.
    • Functional Implications : The methylsulfanyl group may enhance metabolic stability but reduce aqueous solubility compared to the target’s amide linker .

Chloro-Fluorophenyl-Containing Analogs

  • N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (): Core Heterocycle: Pyrazolo-pyridine vs. triazolo-pyridine. The pyrazole ring may alter electron distribution and binding affinity. Synthetic methods involving palladium catalysis (e.g., Pd2(dba)3) suggest cross-coupling strategies applicable to the target compound .
  • N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():

    • Key Differences : Replaces butanamide with a sulfanyl-acetamide linker and incorporates a pyridyl-triazole group.
    • Implications : The sulfanyl group may increase hydrophobicity, whereas the acetamide linker could reduce conformational flexibility compared to the target’s butanamide chain .

Heterocyclic Variations

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structural Complexity: Chromen and pyrazolo-pyrimidine cores vs. triazolo-pyridine. The sulfonamide group and chromen system suggest divergent biological targets (e.g., topoisomerase vs. kinase inhibition). Melting Point: 175–178°C, indicating high crystallinity, which the target compound may lack due to its flexible butanamide chain .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target : N-(3-Chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide C16H14ClFN4O 340.76 Chloro-fluorophenyl, triazolo-pyridine Predicted moderate solubility
N-[3-(Methylsulfanyl)-1-(triazolo-pyridin-3-yl)propyl]-4-(triazolo-pyridin-3-yl)butanamide C20H23N7OS 409.51 Dual triazolo-pyridine, methylsulfanyl High molecular weight, lipophilic
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)triazol-3-yl]sulfanyl}acetamide C19H16ClFN6OS 430.89 Triazolyl sulfanyl, pyridyl Hydrophobic, rigid core
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine C12H8ClFN4 262.67 Pyrazolo-pyridine Low solubility, planar structure

Research Findings and Implications

  • Substituent Effects : The chloro-fluorophenyl group (common in and ) is associated with enhanced target binding in kinase inhibitors, while triazolo-pyridine cores may improve metabolic stability .
  • Solubility Trends : Butanamide linkers (target compound) likely improve solubility over sulfanyl or methylsulfanyl groups (), critical for oral bioavailability .

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